Palmitoleoyl 3-carbacyclic Phosphatidic Acid

描述

准备方法

合成路线和反应条件

棕榈油酰基3-碳环磷脂酸的合成通常涉及有机合成技术。 该过程包括通过修饰sn-2或sn-3连接形成环状磷脂酸结构,以防止环状结构打开产生溶血磷脂酸 . 反应条件通常需要特定的试剂和受控环境以确保化合物的稳定性和纯度。

工业生产方法

棕榈油酰基3-碳环磷脂酸的工业生产方法没有得到广泛的记录。 合成可能涉及大规模有机合成技术,确保高纯度和产率。 该化合物通常配制在溶液中,例如用于储存和运输的氯仿 .

化学反应分析

反应类型

棕榈油酰基3-碳环磷脂酸会发生各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰化合物内的官能团,从而改变其生物活性。

取代: 取代反应可以在sn-1位置发生,其中棕榈油酸基团可以被其他脂肪酸取代。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和催化剂,这些催化剂促进取代反应。 条件通常涉及受控温度、pH 值和溶剂环境以确保所需的反应结果。

形成的主要产物

科学研究应用

Cancer Research

Palmitoleoyl 3-carbacyclic phosphatidic acid has emerged as a significant compound in cancer research due to its ability to inhibit autotaxin. This inhibition directly affects cancer cell behaviors such as migration and invasion:

- Inhibition of Autotaxin : The compound exhibits an IC50 of approximately 620 nM against ATX, demonstrating moderate potency as an inhibitor .

- Impact on Cell Migration : At concentrations around 25 μM, it significantly inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers.

- In Vivo Studies : In mouse models, administration at a dosage of 250 μg/kg resulted in a marked reduction in lung metastases from B16F10 melanoma cells .

Lipid Biochemistry

The compound serves as a model for studying cyclic phosphatidic acids and their roles in lipid signaling pathways:

- Structure-Function Studies : Its unique cyclic structure allows researchers to investigate the differences between cyclic phosphatidic acids and their linear counterparts like LPA, particularly in how they interact with cellular receptors .

- Biochemical Pathways : The inhibition of ATX by this compound alters the production of LPA, providing insights into lipid-mediated signaling in cancer progression .

Drug Development

Given its inhibitory effects on autotaxin, this compound is being explored as a potential therapeutic agent:

- Anti-Cancer Therapeutics : The compound's ability to inhibit tumor cell invasion and metastasis positions it as a candidate for developing new anti-cancer therapies .

- Mechanistic Insights : Studies have shown that cyclic phosphatidic acids can activate distinct cellular pathways compared to LPA, suggesting they may offer unique therapeutic advantages .

Chemical Reactions

The compound undergoes various chemical reactions relevant to its stability and function:

| Reaction Type | Description |

|---|---|

| Oxidation | Can lead to the formation of oxidized derivatives under specific conditions. |

| Reduction | Alters functional groups within the compound, potentially modifying biological activity. |

| Substitution | Possible at the sn-1 position, allowing for the replacement with other fatty acids. |

Common reagents used include oxidizing agents and reducing agents under controlled conditions to achieve desired outcomes.

Similar Compounds

This compound shares structural similarities with other lipid compounds but exhibits distinct properties:

| Compound | Description |

|---|---|

| Palmitoyl 3-carbacyclic PA | Contains palmitate at the sn-1 position; less potent than palmitoleoyl variant. |

| Lysophosphatidic Acid (LPA) | A naturally occurring analog with different biological activities; primarily promotes cell proliferation and survival. |

Unique Characteristics

The unique composition of this compound (specifically its palmitoleate group) enhances its specificity and efficacy in targeting autotaxin compared to other lipid analogs, making it particularly valuable for therapeutic applications in oncology .

作用机制

棕榈油酰基3-碳环磷脂酸通过抑制自蛋白酶发挥作用,自蛋白酶是一种将溶血磷脂酰胆碱转化为溶血磷脂酸的酶 . 这种抑制会破坏参与癌细胞存活、生长、迁移和侵袭的信号通路。 该化合物与自蛋白酶的活性位点结合,阻止其酶活性,从而降低溶血磷脂酸的水平 .

相似化合物的比较

类似化合物

棕榈酰基3-碳环磷脂酸: 在sn-1位置含有16:0脂肪酸棕榈酸酯.

溶血磷脂酸: 一种结构类似但生物活性不同的天然类似物.

独特性

棕榈油酰基3-碳环磷脂酸因其特定的脂肪酸组成(棕榈油酸)及其对自蛋白酶的强效抑制作用而独一无二。 这使其在癌症研究和药物开发中特别有价值,在癌症研究和药物开发中,靶向自蛋白酶是一种很有希望的治疗策略 .

生物活性

Palmitoleoyl 3-carbacyclic phosphatidic acid (Palmitoleoyl 3-ccPA) is a synthetic analog of phosphatidic acid that has garnered attention due to its unique biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

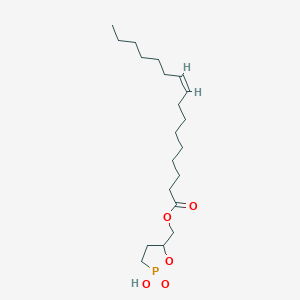

Palmitoleoyl 3-ccPA is characterized by a palmitoleoyl acyl chain and a carbacyclic structure at the phosphate position. This modification enhances its stability and bioactivity compared to traditional phosphatidic acid. Its chemical structure can be represented as follows:

Palmitoleoyl 3-ccPA exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Autotaxin : Palmitoleoyl 3-ccPA is a potent inhibitor of autotaxin (ATX), an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA). By inhibiting ATX, Palmitoleoyl 3-ccPA reduces LPA production, which is often associated with cancer progression and metastasis .

- Regulation of Cell Motility : Studies indicate that Palmitoleoyl 3-ccPA can inhibit cancer cell invasion and migration by modulating the actin cytoskeleton, thereby affecting cell motility .

- Anti-mitogenic Effects : Unlike LPA, which promotes cell proliferation, Palmitoleoyl 3-ccPA has been shown to exert anti-mitogenic effects, making it a potential candidate for cancer therapy .

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Recent studies have highlighted the efficacy of Palmitoleoyl 3-ccPA in various experimental settings:

- Melanoma Cell Studies : In vitro experiments demonstrated that Palmitoleoyl 3-ccPA significantly inhibited the invasion of A2058 melanoma cells. This effect was attributed to its ability to disrupt LPA signaling pathways that promote cell motility .

- In Vivo Models : Animal studies using B16F10 melanoma models showed a marked reduction in metastatic spread when treated with Palmitoleoyl 3-ccPA, suggesting its potential as an anti-metastatic agent .

- Mechanistic Insights : Further investigations revealed that Palmitoleoyl 3-ccPA's inhibition of ATX leads to decreased levels of LPA in cancerous tissues, correlating with reduced tumor growth and metastasis .

属性

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUMCXYAAGWJD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。